molecular formula C28H20ClN3O2S B12049522 N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 477330-15-7

N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12049522
CAS No.: 477330-15-7
M. Wt: 498.0 g/mol
InChI Key: XIAKEJHLEVWKJI-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that features a biphenyl group, a chlorophenyl group, and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the biphenyl-2-yl acetamide: This can be achieved by reacting biphenyl-2-ylamine with acetic anhydride under reflux conditions.

    Synthesis of the quinazolinone moiety: The 3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline can be synthesized by cyclization of 2-aminobenzamide with 4-chlorobenzaldehyde in the presence of a suitable catalyst.

    Coupling reaction: The final step involves the coupling of the biphenyl-2-yl acetamide with the quinazolinone derivative using a thiolating agent such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the quinazolinone moiety, potentially converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions could occur on the biphenyl or chlorophenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Alcohol derivatives: from reduction.

    Functionalized aromatic compounds: from substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Investigation into its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(biphenyl-2-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
  • N-(biphenyl-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the chlorophenyl group, for example, may enhance its binding affinity to certain biological targets compared to its fluorophenyl or methylphenyl analogs.

Properties

CAS No.

477330-15-7

Molecular Formula

C28H20ClN3O2S

Molecular Weight

498.0 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C28H20ClN3O2S/c29-20-14-16-21(17-15-20)32-27(34)23-11-5-7-13-25(23)31-28(32)35-18-26(33)30-24-12-6-4-10-22(24)19-8-2-1-3-9-19/h1-17H,18H2,(H,30,33)

InChI Key

XIAKEJHLEVWKJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl

Origin of Product

United States

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